1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester
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Overview
Description
1,4-Dithiaspiro[45]decane-6-acetic acid, ethyl ester is a chemical compound with a unique spiro structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of dithiols and acetic acid derivatives in the presence of a catalyst to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form bonds with metal ions or other functional groups, leading to changes in the activity of the target molecules. This can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound with oxygen atoms instead of sulfur.
1,4-Dithiaspiro[4.5]decane: A related compound without the acetic acid ester group.
Uniqueness
1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester is unique due to the presence of both sulfur atoms and the acetic acid ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
332350-66-0 |
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Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethyl 2-(1,4-dithiaspiro[4.5]decan-6-yl)acetate |
InChI |
InChI=1S/C12H20O2S2/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 |
InChI Key |
FPXXWAGATVTQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC12SCCS2 |
Origin of Product |
United States |
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